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molecular formula C21H24O B1661887 1-(9H-fluoren-2-yl)octan-1-one CAS No. 99012-31-4

1-(9H-fluoren-2-yl)octan-1-one

Cat. No. B1661887
M. Wt: 292.4 g/mol
InChI Key: HZLNJYVBCPTWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05213709

Procedure details

In a 200 ml-three-necked flask, 6.00 g (20.5 mM) of 2-octanoylfluorene, 3.06 ml (50.4 mM) of hydrazine hydrate (80% aqueous solution), 4.20 g (63.6 mM) of potassium hydroxide and 60 ml of diethyleneglycol were placed, followed by heating to about 130° C. to dissolve the mixture. Then, the mixture was gradually heated to 210°-217° C., followed by stirring for 3 hours and 40 minutes under heating. After the reaction, the reaction mixture was cooled and poured into 250 ml of water to precipitate a crystal. The crystal was recovered by filtration and dissolved in toluene, followed by washing with water, drying with anhydrous sodium sulfate and distilling-off of the solvent. The residue was purified by silica gel column chromatography (eluent: toluene/hexane=1/2) to obtain 4.58 g of 2-octylfluorene.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.06 mL
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:10]1[CH:22]=[CH:21][C:20]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH2:13][C:12]=2[CH:11]=1)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].O.NN.[OH-].[K+].C(O)COCCO>O>[CH2:1]([C:10]1[CH:22]=[CH:21][C:20]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH2:13][C:12]=2[CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(CCCCCCC)(=O)C1=CC=2CC3=CC=CC=C3C2C=C1
Step Two
Name
Quantity
3.06 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C(COCCO)O
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
by stirring for 3 hours and 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the mixture
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was gradually heated to 210°-217° C.
TEMPERATURE
Type
TEMPERATURE
Details
under heating
CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
FILTRATION
Type
FILTRATION
Details
The crystal was recovered by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in toluene
WASH
Type
WASH
Details
by washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with anhydrous sodium sulfate and distilling-off of the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: toluene/hexane=1/2)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(CCCCCCC)C1=CC=2CC3=CC=CC=C3C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.58 g
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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